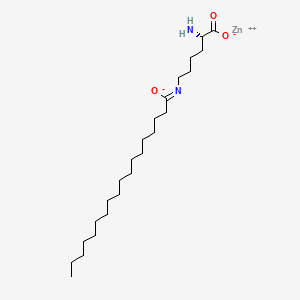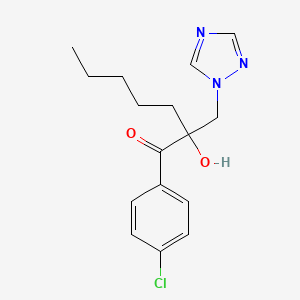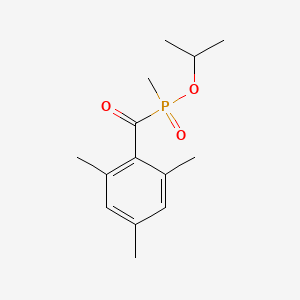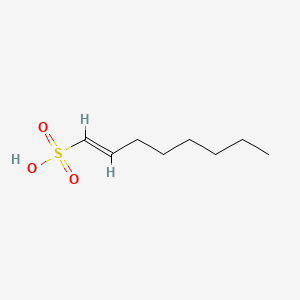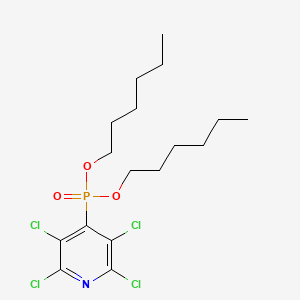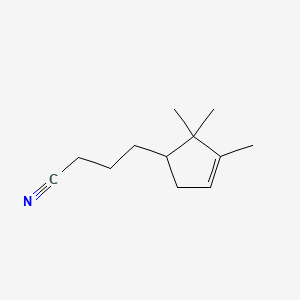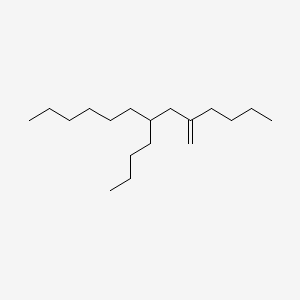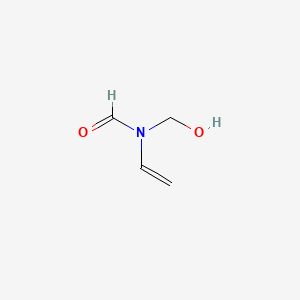
1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide is a chemical compound with the molecular formula C4H10NOPS2 It is a member of the thiazaphospholidine family, which contains a phosphorus atom bonded to sulfur and nitrogen atoms within a five-membered ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide typically involves the reaction of phosphorus pentasulfide with an appropriate amine and an alcohol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
P2S5+RNH2+ROH→C4H10NOPS2+H2S
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using similar reagents. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the final product.
化学反应分析
Types of Reactions
1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiazaphospholidine derivatives.
科学研究应用
1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential interactions with biological molecules, such as enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
作用机制
The mechanism of action of 1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the nature of the target molecule and the context of the interaction.
相似化合物的比较
Similar Compounds
- 1,3,2-Thiazaphospholidine, 2-methoxy-, 2-sulfide
- 1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-oxide
- 1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-selenide
Uniqueness
1,3,2-Thiazaphospholidine, 2-ethoxy-, 2-sulfide is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This versatility makes it valuable in various research and industrial applications.
属性
CAS 编号 |
13346-70-8 |
|---|---|
分子式 |
C4H10NOPS2 |
分子量 |
183.2 g/mol |
IUPAC 名称 |
2-ethoxy-2-sulfanylidene-1,3,2λ5-thiazaphospholidine |
InChI |
InChI=1S/C4H10NOPS2/c1-2-6-7(8)5-3-4-9-7/h2-4H2,1H3,(H,5,8) |
InChI 键 |
TVCGXRFYIUYVGQ-UHFFFAOYSA-N |
规范 SMILES |
CCOP1(=S)NCCS1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




